6-[(Cyclohexylmethyl)amino]nicotinonitrile
Overview
Description
6-[(Cyclohexylmethyl)amino]nicotinonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a chemical building block and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-[(Cyclohexylmethyl)amino]nicotinonitrile is based on its molecular formula, C13H17N3 . The compound contains a cyclohexylmethyl group attached to an amino group, which is further attached to a nicotinonitrile .Physical And Chemical Properties Analysis
6-[(Cyclohexylmethyl)amino]nicotinonitrile has a molecular weight of 215.3 . The CAS Number for this compound is 1096303-31-9 .Scientific Research Applications
1. Cytotoxicity Against Breast Cancer Cell Lines
- Results: One of the compounds, referred to as Compound 3, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug .
2. Molluscicidal Activity
- Results: The nicotinonitrile-2-thiolate salts (compounds 4a and 4b) demonstrated good mortality compared with Acetamiprid, a commonly used pesticide .
3. Cyclin-Dependent Kinase (CDK) Inhibitors
- Summary of Application: Certain compounds, such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, have been found to exhibit high potency toward CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
- Methods of Application: The compound is synthesized and then tested for its inhibitory effect on CDK2. This involves treating cells with the compound and then assessing the effect on cell cycle progression .
- Results: The compound exhibited high potency toward CDK2 (IC50 0.044 μM) but was ∼ 2000-fold less active toward CDK1 (IC50 86 μM). This compound is therefore a useful tool for studies of cell cycle regulation .
4. Precursor to Vitamin Niacin
- Summary of Application: Nicotinonitrile or 3-cyanopyridine, a compound similar to “6-[(Cyclohexylmethyl)amino]nicotinonitrile”, is a precursor to the vitamin niacin .
- Methods of Application: The compound is produced by ammoxidation of 3-methylpyridine . It can then be hydrolyzed by nitrilase-catalyzed hydrolysis to produce nicotinamide (vitamin B3) .
- Results: The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .
5. Studies of Cell Cycle Regulation
- Summary of Application: Certain compounds, such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, have been found to exhibit high potency toward CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
- Methods of Application: The compound is synthesized and then tested for its inhibitory effect on CDK2. This involves treating cells with the compound and then assessing the effect on cell cycle progression .
- Results: The compound exhibited high potency toward CDK2 (IC50 0.044 μM) but was ∼ 2000-fold less active toward CDK1 (IC50 86 μM). This compound is therefore a useful tool for studies of cell cycle regulation .
6. Precursor to Vitamin Niacin
- Summary of Application: Nicotinonitrile or 3-cyanopyridine, a compound similar to “6-[(Cyclohexylmethyl)amino]nicotinonitrile”, is a precursor to the vitamin niacin .
- Methods of Application: The compound is produced by ammoxidation of 3-methylpyridine . It can then be hydrolyzed by nitrilase-catalyzed hydrolysis
properties
IUPAC Name |
6-(cyclohexylmethylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h6-7,10-11H,1-5,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSQPABJFMQFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Cyclohexylmethyl)amino]nicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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